5,10-dimethyl-2-(2,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
5,10-dimethyl-2-(2,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. This compound is notable for its unique structural features, which include both α-pyrone and γ-pyrone fragments. It has been studied for its potential biological activities, particularly in the field of anticancer research .
Preparation Methods
The synthesis of 5,10-dimethyl-2-(2,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed, which includes the following steps :
Starting Material: Phloroglucinol.
Reaction Conditions: The synthesis involves a series of reactions, including methylation and cyclization, under controlled conditions.
Industrial Production: While specific industrial production methods are not detailed, the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5,10-dimethyl-2-(2,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted pyranochromenes.
Scientific Research Applications
Chemistry: It serves as a versatile precursor for the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5,10-dimethyl-2-(2,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It has been shown to inhibit key signaling pathways that regulate cancer cell growth and survival, such as the ERK2 (Extracellular Signal Regulated Kinase 2) pathway.
Comparison with Similar Compounds
5,10-dimethyl-2-(2,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can be compared with other similar compounds in the pyranochromene family:
Properties
Molecular Formula |
C23H22O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5,10-dimethyl-2-(2,4,5-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H22O7/c1-11-6-19-22(12(2)7-20(25)29-19)23-21(11)14(24)9-16(30-23)13-8-17(27-4)18(28-5)10-15(13)26-3/h6-8,10,16H,9H2,1-5H3 |
InChI Key |
KOCUMWKYHLQFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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